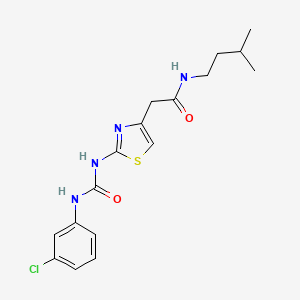

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of thiazol-urea . Thiazol-urea derivatives are often studied for their potential biological activities, including as potential inhibitors of certain kinases .

Synthesis Analysis

Thiazol-urea derivatives can be synthesized from commercially available precursors . For example, 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone can be reacted with thiourea in absolute ethanol to produce the corresponding amines .Molecular Structure Analysis

The compound contains a thiazol-urea moiety, which is a common feature in many bioactive compounds . The presence of the ureido group and the thiazol ring could potentially contribute to its biological activity .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Agents

Thiazolidinones and azetidinones derivatives, including those with thiazole moieties, have been synthesized and tested for their antibacterial, antifungal, and antituberculosis activities against different microorganisms. These compounds demonstrate significant potential in combating microbial infections and diseases caused by tuberculosis bacteria (Patel et al., 2006).

Antitumor Activities

Several studies have synthesized and evaluated thiazole derivatives for their antitumor properties. For instance, novel thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential of these compounds in cancer therapy (Ling et al., 2008). Additionally, derivatives containing phenyl urea as potential VEGFR-2 inhibitors have been investigated for their antiproliferative effects on cancer cells, offering insights into new therapeutic avenues (Toolabi et al., 2022).

Antioxidant Activity

Thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and screened for their in vitro antioxidant activity. These compounds, particularly those with selenourea functionality, exhibited potent antioxidant activity, suggesting their potential as new antioxidant agents (Reddy et al., 2015).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been explored for their corrosion inhibition performances against iron metal. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand the efficacy of these compounds in protecting metal surfaces from corrosion, which has implications for industrial applications (Kaya et al., 2016).

Wirkmechanismus

Target of Action

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation. It plays a crucial role in the growth and survival of cancer cells.

Mode of Action

The compound interacts with VEGFR2, inhibiting its activity . This inhibition disrupts the signaling pathways that promote angiogenesis, leading to a decrease in blood vessel formation. As a result, the growth and proliferation of cancer cells are hindered.

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are generally known for their good bioavailability

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O2S/c1-11(2)6-7-19-15(23)9-14-10-25-17(21-14)22-16(24)20-13-5-3-4-12(18)8-13/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,19,23)(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOSRMMWFCJKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride](/img/structure/B2952475.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)

![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)

![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)

![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)